3-Ethenyl-4-methylpyridine
Description
3-Ethenyl-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position and an ethenyl (vinyl) group at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
IUPAC Name |
3-ethenyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-9-5-4-7(8)2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFBXZFXRYWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436199 | |
| Record name | 3-ethenyl-4-methyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45658-39-7 | |
| Record name | 3-Ethenyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45658-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ethenyl-4-methyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the ethenyl group.
Industrial Production Methods: In industrial settings, the production of 3-ethenyl-4-methylpyridine often involves vapor-phase reactions . These reactions are conducted at elevated temperatures and may utilize catalysts such as zeolites to enhance the efficiency and yield of the desired product. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the ethenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Ethyl-4-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Ethenyl-4-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, derivatives of 3-ethenyl-4-methylpyridine are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with biological targets.
Industry: In the industrial sector, 3-ethenyl-4-methylpyridine is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-ethenyl-4-methylpyridine depends on its specific application. In chemical reactions, the ethenyl group can participate in electrophilic addition and substitution reactions , while the pyridine ring can act as a nucleophile or base.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects and Molecular Properties
The substituents on the pyridine ring significantly influence physical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Physical and Spectroscopic Properties
- Melting Points: Complex derivatives (e.g., hexahydroquinoline carbonitriles) exhibit higher melting points (268–287°C) due to extended conjugation and hydrogen bonding . Simpler pyridines (e.g., amino-methyl analogs) likely have lower melting points.
- Spectroscopy : IR and ¹H NMR are critical for structural confirmation. For example, carbonyl stretches in IR (~1650 cm⁻¹) and aromatic proton shifts (δ 7.0–8.5 ppm in ¹H NMR) are characteristic of pyridine derivatives .
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) reduce pyridine’s basicity but improve stability under acidic conditions .
- Steric Hindrance : Bulky substituents (e.g., trimethylsilyl) at the 3-position hinder electrophilic substitution at adjacent positions .
- Solubility: Methyl and amino groups enhance water solubility, whereas halogenated or silylated derivatives are more lipophilic .
Biological Activity
3-Ethenyl-4-methylpyridine (C₇H₉N) is a pyridine derivative that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of 3-ethenyl-4-methylpyridine, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₉N
- Molecular Weight : 107.15 g/mol
- Structure : The compound features a pyridine ring with an ethenyl group at the 3-position and a methyl group at the 4-position, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 3-ethenyl-4-methylpyridine exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-ethenyl-4-methylpyridine has also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from these studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 20 | Inhibition of DNA synthesis |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a compound of interest for further cancer research .
The biological activity of 3-ethenyl-4-methylpyridine is attributed to its ability to interact with various biological targets. Notably:
- Electrophilic Addition : The ethenyl group can participate in electrophilic addition reactions, enhancing the compound's reactivity towards nucleophiles.
- Nucleophilic Properties : The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for interactions with electrophilic centers in biological molecules.
These interactions can lead to modulation of enzyme activities and receptor functions, which are crucial for its antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyridine derivatives, including 3-ethenyl-4-methylpyridine, showed promising results against resistant strains of bacteria. The researchers noted that modifications to the pyridine structure could enhance activity and selectivity towards specific pathogens .
Investigating Anticancer Properties
In another study focusing on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of 3-ethenyl-4-methylpyridine. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study emphasized the potential use of this compound in targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
